molecular formula C12H17NO2 B11893514 1-Propyl-1,2,3,4-tetrahydroquinoline-6,7-diol

1-Propyl-1,2,3,4-tetrahydroquinoline-6,7-diol

Cat. No.: B11893514
M. Wt: 207.27 g/mol
InChI Key: OVVPKOGWOWNLHB-UHFFFAOYSA-N
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Description

1-Propyl-1,2,3,4-tetrahydroquinoline-6,7-diol is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The structure of 1-Propyl-1,2,3,4-tetrahydroquinoline-6,7-diol includes a quinoline ring system that is partially saturated, with hydroxyl groups at the 6 and 7 positions and a propyl group at the 1 position.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

1-propyl-3,4-dihydro-2H-quinoline-6,7-diol

InChI

InChI=1S/C12H17NO2/c1-2-5-13-6-3-4-9-7-11(14)12(15)8-10(9)13/h7-8,14-15H,2-6H2,1H3

InChI Key

OVVPKOGWOWNLHB-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCC2=CC(=C(C=C21)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Propyl-1,2,3,4-tetrahydroquinoline-6,7-diol can be achieved through several methods. One common approach involves the reduction of quinoline derivatives. For instance, the hydrogenation of quinoline in the presence of a catalyst such as palladium on carbon (Pd/C) can yield tetrahydroquinoline derivatives.

Industrial Production Methods: Industrial production of 1-Propyl-1,2,3,4-tetrahydroquinoline-6,7-diol typically involves large-scale hydrogenation processes. The use of continuous flow reactors and high-pressure hydrogenation techniques can enhance the efficiency and yield of the desired product. Catalysts such as Raney nickel or platinum can also be employed to facilitate the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-1,2,3,4-tetrahydroquinoline-6,7-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), manganese dioxide (MnO2)

    Reduction: Hydrogen gas (H2) with catalysts like Pd/C, Raney nickel

    Substitution: Alkyl halides, aryl halides under basic conditions

Major Products:

Scientific Research Applications

1-Propyl-1,2,3,4-tetrahydroquinoline-6,7-diol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurodegenerative diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Propyl-1,2,3,4-tetrahydroquinoline-6,7-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups at the 6 and 7 positions can participate in hydrogen bonding and other interactions with biological molecules. This compound may exert its effects by modulating enzyme activity, interacting with receptors, or altering cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Uniqueness: 1-Propyl-1,2,3,4-tetrahydroquinoline-6,7-diol is unique due to the presence of both the propyl group and the hydroxyl groups at the 6 and 7 positions. These functional groups confer distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Biological Activity

1-Propyl-1,2,3,4-tetrahydroquinoline-6,7-diol (also referred to as TL-334) is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in relation to neurodegenerative diseases and dopamine receptor modulation. This article explores the biological activity of this compound based on diverse scientific literature and research findings.

Molecular Structure:

  • IUPAC Name: 1-Propyl-1,2,3,4-tetrahydroquinoline-6,7-diol
  • CAS Number: 1346691-48-2
  • Molecular Formula: C13H15NO2
  • Molecular Weight: 219.26 g/mol

The biological activity of 1-propyl-1,2,3,4-tetrahydroquinoline-6,7-diol is primarily attributed to its interaction with dopamine receptors. It has been identified as a potent agonist for both D1 and D2 dopamine receptors. This dual action is significant in the context of treating conditions such as Parkinson's disease (PD), where dopaminergic signaling is compromised.

Key Mechanisms:

  • Dopamine Receptor Agonism: The compound enhances dopamine signaling by binding to D1 and D2 receptors, which can alleviate symptoms associated with PD.
  • Neuroprotective Effects: Research indicates that it may provide neuroprotection against dopaminergic neuron degeneration.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of 1-propyl-1,2,3,4-tetrahydroquinoline-6,7-diol. Below is a summary of key findings:

StudyAdministration RouteDoseObserved Effects
Liu et al. (2023) Subcutaneous (sc)10 nmol/kgDecrease in dopamine release; no stereotyped behavior
Liu et al. (2023) Oral (po)100 nmol/kgSignificant decrease in striatal dopamine levels; stereotyped behavior observed
Christoffersen et al. (2023) Various routesVariableIndicated as a potent D1/D2 agonist with neuroprotective properties

Case Studies

Case Study 1: Parkinson's Disease Model
In a microdialysis study conducted on rats, administration of TL-334 resulted in a dose-dependent decrease in striatal dopamine levels. The compound showed greater potency compared to traditional treatments like apomorphine. At lower doses, it appeared to selectively stimulate presynaptic dopamine receptors without inducing stereotyped behaviors typically associated with postsynaptic stimulation.

Case Study 2: Neuroprotective Potential
Research has indicated that TL-334 may protect against neurodegeneration associated with PD by mitigating oxidative stress and enhancing cellular resilience through its action on dopamine receptors and related pathways.

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